5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Pyridine attachment: The pyridine ring can be attached via a coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially on the pyridine ring, where halogenation or alkylation can be performed.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxamide: Lacks the methyl and pyridine groups.
5-Methyl-1H-pyrazole-3-carboxamide: Lacks the nitro and pyridine groups.
N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide: Lacks the methyl and nitro groups.
Uniqueness
5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity that are not present in similar compounds.
Properties
CAS No. |
115869-56-2 |
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Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-pyridin-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9N5O3/c1-6-9(15(17)18)8(14-13-6)10(16)12-7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)(H,11,12,16) |
InChI Key |
AHIIYYKZXWXLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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